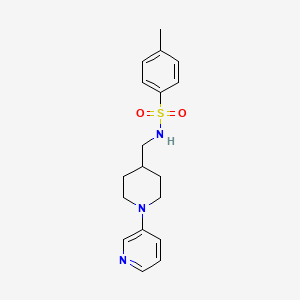

1-(2,5-Difluorophenyl)-4-(3,4-dimethylphenyl)sulfonyl-5-methyltriazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

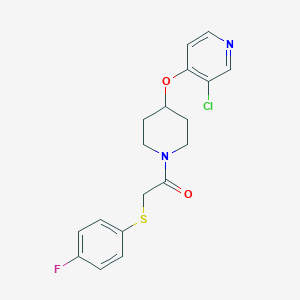

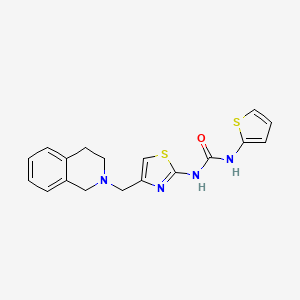

1-(2,5-Difluorophenyl)-4-(3,4-dimethylphenyl)sulfonyl-5-methyltriazole, also known as DFDMS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of triazole sulfonamides and has been studied extensively for its potential use in various applications, including medicinal chemistry, biochemistry, and materials science.

Aplicaciones Científicas De Investigación

Fluorescent Molecular Probes

The compound 1-(2,5-Difluorophenyl)-4-(3,4-dimethylphenyl)sulfonyl-5-methyltriazole belongs to a class of molecules with potential applications as fluorescent molecular probes. These probes are designed for ultrasensitive detection in biological research, benefiting from their strong solvent-dependent fluorescence, high quantum yields, and large Stokes shifts. This makes them suitable for studying various biological events and processes, leveraging the "push-pull" electron transfer system for intramolecular charge transfer fluorescence (Diwu et al., 1997).

Antifungal Activities

Another application area is in the development of antifungal agents. Compounds with a difluoro(substituted sulfonyl)methyl moiety have been shown to exhibit potent antifungal activities against various pathogens, including C. albicans and A. fumigatus. These compounds have demonstrated effectiveness in both in vitro and in vivo settings, offering a promising avenue for new antifungal therapies (Eto et al., 2001).

Corrosion Inhibition

The triazole derivatives also find application as corrosion inhibitors, particularly for protecting mild steel in acidic media. The compounds' efficiency as inhibitors is attributed to their ability to form a protective layer on the metal surface, significantly reducing corrosion rates. This protective effect is highly dependent on the molecular structure and the environment, with studies showing varying efficiencies across different acidic conditions (Lagrenée et al., 2002).

Proton Exchange Membranes

In the field of energy, sulfonated polytriazoles derived from similar molecular frameworks have been explored for their potential as proton exchange membranes (PEMs) in fuel cell applications. These materials exhibit high thermal and oxidative stability, low swelling, and excellent proton conductivity, making them suitable candidates for fuel cell membranes. The research into these materials is driven by the need for efficient, durable, and cost-effective alternatives to current PEM technologies (Singh et al., 2016).

Propiedades

IUPAC Name |

1-(2,5-difluorophenyl)-4-(3,4-dimethylphenyl)sulfonyl-5-methyltriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N3O2S/c1-10-4-6-14(8-11(10)2)25(23,24)17-12(3)22(21-20-17)16-9-13(18)5-7-15(16)19/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKJCPNHIGAXPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)F)F)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-4-[(3-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2971753.png)

![3-[Methyl-(6-methylsulfonylpyridin-3-yl)sulfonylamino]propanoic acid](/img/structure/B2971758.png)

![(Z)-2-Cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2971763.png)

![2-(1,3-dioxoisoindol-2-yl)ethyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2971764.png)

![2-(4-chlorophenyl)sulfonyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2971766.png)

![2-(isobutylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2971772.png)